C.I. Direct blue 151, disodium salt
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Overview
Description
C.I. Direct Blue 151, disodium salt, is an organic synthetic dye known for its vibrant blue color. It is commonly used in the textile industry for dyeing cellulose fibers such as cotton, linen, and rayon. The compound has the molecular formula C34H25N5Na2O10S2 and a molecular weight of 773.699 g/mol . It is also known by its systematic name, 1-Naphthalenesulfonic acid, 3-[(E)-2-[4’-[(E)-2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:2) .
Preparation Methods
The synthesis of C.I. Direct Blue 151, disodium salt, involves several steps:
Double Nitriding of 3,3’-Dimethoxylbenzidine: This step involves the nitration of 3,3’-dimethoxylbenzidine to form a diazonium salt.
Coupling with 4-Hydroxynaphthalene-1-sulfonic Acid: The diazonium salt is then coupled with 4-hydroxynaphthalene-1-sulfonic acid under controlled conditions.
Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic Acid: The intermediate product is further coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid to form the final dye.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pH, and reaction times to ensure high yield and purity of the dye .
Chemical Reactions Analysis
C.I. Direct Blue 151, disodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds and formation of smaller aromatic compounds.
Reduction: Reduction of the azo bonds can occur in the presence of reducing agents such as sodium dithionite, resulting in the formation of amines.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C.I. Direct Blue 151, disodium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions and compounds.
Biology: The dye is used in histological staining to visualize cellular structures and tissues.
Industry: Apart from textile dyeing, it is used in the paper and leather industries for coloring purposes
Mechanism of Action
The mechanism of action of C.I. Direct Blue 151, disodium salt, involves its ability to form strong interactions with cellulose fibers and other substrates. The dye molecules bind to the fibers through hydrogen bonding and van der Waals forces, resulting in a stable and vibrant coloration. The molecular targets include hydroxyl groups on the cellulose fibers, and the pathways involved include the formation of dye-fiber complexes .
Comparison with Similar Compounds
C.I. Direct Blue 151, disodium salt, can be compared with other similar compounds such as:
C.I. Direct Blue 168: Similar in structure but with different substituents, leading to variations in color and dyeing properties.
C.I. Direct Blue 86: Another direct blue dye with different molecular weight and solubility characteristics.
C.I. Direct Blue 199: Known for its excellent lightfastness and washfastness properties
C.I. Direct Blue 151, disodium salt, is unique due to its specific molecular structure, which imparts distinct color properties and dyeing performance, making it highly suitable for various industrial applications .
Properties
CAS No. |
6449-35-0 |
---|---|
Molecular Formula |
C34H25N5Na2O10S2 |
Molecular Weight |
773.7 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H27N5O10S2.2Na/c1-48-28-14-18(7-11-25(28)36-38-27-17-30(50(42,43)44)23-5-3-4-6-24(23)33(27)40)19-8-12-26(29(15-19)49-2)37-39-32-31(51(45,46)47)16-20-13-21(35)9-10-22(20)34(32)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
PHBXSOKXCTZJBO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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